Cas no 1797958-62-3 (N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide)
![N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide structure](https://ja.kuujia.com/scimg/cas/1797958-62-3x500.png)
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
- AKOS024550702
- F6359-4787
- N-(2-{4-[(3-BROMOPYRIDIN-2-YL)OXY]PIPERIDIN-1-YL}-2-OXOETHYL)BENZAMIDE
- 1797958-62-3
- N-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
- N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide
-
- インチ: 1S/C19H20BrN3O3/c20-16-7-4-10-21-19(16)26-15-8-11-23(12-9-15)17(24)13-22-18(25)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,22,25)
- InChIKey: NDXVPBUOYKWFSK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1OC1CCN(C(CNC(C2C=CC=CC=2)=O)=O)CC1
計算された属性
- 精确分子量: 417.06880g/mol
- 同位素质量: 417.06880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 71.5Ų
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-4787-25mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-2μmol |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-5μmol |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-5mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-10mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-20μmol |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-2mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-4mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-4787-15mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6359-4787-20mg |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide |
1797958-62-3 | 20mg |
$148.5 | 2023-09-09 |
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamideに関する追加情報
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1797958-62-3): An Overview
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1797958-62-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Synthesis
The chemical structure of N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is defined by its intricate arrangement of functional groups. The core structure consists of a benzamide moiety attached to a 2-substituted piperidine ring, which is further functionalized with a 3-bromopyridine group. The presence of these specific functional groups imparts unique chemical and biological properties to the compound.
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring, the introduction of the bromopyridine substituent, and the final coupling with benzamide. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound. For instance, a study published in Organic Letters (2021) reported a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.
Biological Activities
N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide has been extensively studied for its biological activities, particularly in the context of neurological disorders and cancer. One of the key areas of interest is its potential as a modulator of ion channels and receptors involved in neuronal signaling. Research conducted by a team at Harvard Medical School demonstrated that this compound effectively inhibits voltage-gated sodium channels (VGSCs), which are implicated in conditions such as epilepsy and neuropathic pain.
In addition to its neuroprotective effects, N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide has shown promising anticancer properties. A study published in Cancer Research (2020) reported that this compound selectively targets and induces apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase-dependent pathways.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide has been evaluated in preclinical studies to assess its suitability for therapeutic use. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication.
Toxicological assessments have also been conducted to ensure the safety of this compound. Preclinical studies in animal models have demonstrated that N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxyethyl)benzamide is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further long-term toxicity studies are warranted to fully understand its safety profile.
Clinical Trials and Future Directions
The promising preclinical results have paved the way for clinical trials to evaluate the efficacy and safety of N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide. Phase I clinical trials are currently underway to determine the optimal dosing regimen and assess safety in human subjects. Early results from these trials have been encouraging, with no major safety concerns reported.
Future research will focus on expanding the clinical applications of this compound and exploring its potential synergistic effects with other therapeutic agents. Additionally, efforts are underway to develop prodrugs or drug delivery systems that can enhance the bioavailability and target specificity of this compound.
Conclusion
In conclusion, N-(2-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1797958-62-3) represents a promising candidate for the treatment of neurological disorders and cancer. Its unique chemical structure confers valuable biological activities, making it an attractive target for further research and development. As clinical trials progress, it is hoped that this compound will provide new therapeutic options for patients suffering from these debilitating conditions.
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